Home > Products > Screening Compounds P82977 > Levamlodipine Besylate
Levamlodipine Besylate - 192583-58-7

Levamlodipine Besylate

Catalog Number: EVT-8042956
CAS Number: 192583-58-7
Molecular Formula: C26H31ClN2O8S
Molecular Weight: 567.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levamlodipine besylate is derived from amlodipine, a widely used antihypertensive agent. The compound falls under the classification of dihydropyridine calcium channel blockers, which work by inhibiting calcium ions from entering vascular smooth muscle and cardiac muscle cells, leading to vasodilation and decreased blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of levamlodipine besylate involves several key steps. One common method utilizes N,N-dimethylformamide as a chiral auxiliary to separate amlodipine using tartaric acid resolution. This process allows for the isolation of the S-enantiomer, which is then reacted with benzenesulfonic acid to form levamlodipine besylate.

  • Crystallization Process: A typical synthesis involves dissolving racemic amlodipine in methanol, followed by the addition of a chiral resolving agent at controlled temperatures. After crystallization, the product is filtered, washed, and dried to yield levamlodipine besylate with high purity (up to 99.89%) and significant yields (around 46.2%) .
  • Yield Optimization: Various methods have been proposed to optimize yield and purity, including adjusting solvent ratios and reaction temperatures .
Molecular Structure Analysis

Structure and Data

Levamlodipine besylate has a complex molecular structure characterized by its dihydropyridine ring system. The chemical formula is C20_{20}H26_{26}ClN3_{3}O5_{5}S, with a molecular weight of approximately 408.05 g/mol. The structure includes:

  • Dihydropyridine Ring: Essential for its calcium channel blocking activity.
  • Benzenesulfonic Acid Moiety: Enhances solubility and stability.
Chemical Reactions Analysis

Reactions and Technical Details

Levamlodipine besylate undergoes various chemical reactions that can be utilized for its synthesis or modification:

  • Formation Reaction: The reaction between amlodipine and benzenesulfonic acid leads to the formation of levamlodipine besylate through salification.
  • Purification Steps: Post-synthesis purification often involves recrystallization techniques that utilize solvents like methanol or ethanol to enhance product purity and yield .
Mechanism of Action

Process and Data

Levamlodipine besylate functions primarily as a calcium channel blocker. Its mechanism involves:

Data from clinical studies indicate that levamlodipine provides sustained blood pressure control over 24 hours with minimal side effects compared to other antihypertensives .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levamlodipine besylate typically appears as a white crystalline powder.
  • Solubility: It exhibits low solubility in water but improved solubility in organic solvents, which is crucial for its formulation into pharmaceutical preparations.

Chemical Properties

  • Stability: The compound is stable under normal conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility varies significantly with pH; it has low solubility at acidic pH levels but improves at neutral pH .
Applications

Scientific Uses

Levamlodipine besylate is primarily used in:

  • Hypertension Management: It is prescribed for patients with essential hypertension.
  • Angina Pectoris Treatment: Effective in managing chronic stable angina.
  • Research Applications: Investigated for its potential benefits in other cardiovascular conditions due to its vasodilatory properties.
Introduction to Levamlodipine Besylate: Pharmacological Significance and Historical Context

Evolution of Dihydropyridine Calcium Channel Blockers in Cardiovascular Therapeutics

DHP CCBs have undergone three generations of development, each marked by improved pharmacokinetic and pharmacodynamic profiles:

  • First-generation (e.g., nifedipine): Characterized by rapid onset but short duration of action (4–8 hours), causing reflex tachycardia and requiring multiple daily doses [3] [6].
  • Second-generation (e.g., felodipine, extended-release nifedipine): Featured modified-release formulations prolonging duration to 12–24 hours, but with variable absorption and plasma concentration fluctuations [9].
  • Third-generation (amlodipine/levamlodipine): Achieved true 24-hour efficacy through intrinsic pharmacokinetic properties. Amlodipine’s 30–50 hour half-life enabled once-daily dosing, but as a racemate, it contained both active (S-) and inactive (R-) enantiomers [1] [5].

Table 1: Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsHalf-life (hours)Dosing FrequencyKey Limitations
FirstNifedipine (immediate release)2–53–4 times dailyReflex tachycardia, BP variability
SecondFelodipine ER, Nifedipine GITS10–16Once dailyIncomplete 24-hour coverage
ThirdAmlodipine, Levamlodipine30–50Once dailyPeripheral edema (racemic amlodipine)

Clinical trials such as ASCOT (Anglo-Scandinavian Cardiac Outcomes Trial) demonstrated that amlodipine-based regimens reduced cardiovascular events by 31% compared to atenolol-based therapy, establishing DHPs as first-line antihypertensives [6]. However, dose-dependent peripheral edema (occurring in 10.8% at 10 mg doses) remained a limitation of racemic amlodipine [1] [10]. This prompted the development of enantiomerically pure levamlodipine to enhance tolerability while maintaining efficacy.

Chirality and Rationale for Enantiomeric Optimization: From Racemic Amlodipine to Levamlodipine

Chirality profoundly influences drug-receptor interactions:

  • Stereoselective pharmacology: Levamlodipine (S-amlodipine) is responsible for >90% of L-type calcium channel blockade, while R-amlodipine exhibits <30% activity and slower hepatic clearance [2] [8].
  • Pharmacokinetic differences: The R-enantiomer has 45–60% lower oral clearance and 20% higher volume of distribution than S-amlodipine, contributing to disproportionate accumulation [4].
  • Molecular rationale: The S-configuration optimally positions the molecule for binding to the α1-subunit of L-type calcium channels, preventing conformational changes required for ion conductance [8].

Table 2: Enantiomeric Differences Between Levamlodipine and R-Amlodipine

ParameterLevamlodipine (S-enantiomer)R-AmlodipineClinical Implications
Calcium channel blocking activity>90%<30%Enables 50% dose reduction vs. racemate
Protein binding93%93%Similar distribution characteristics
Oral clearance6.9–7.3 mL/min/kg3.5–4.1 mL/min/kgReduced accumulation of active moiety
MetabolismCYP3A4/3A5 mediated dehydrogenation to pyridine metabolitesSlower conversion to inactive metabolitesLower exposure to active drug with levamlodipine
Contribution to peripheral edemaPrimary vasodilatorMinimal contributionReduced edema incidence at equipotent doses

Clinical evidence supports enantiopure optimization:

  • Pharmacodynamic studies: Levamlodipine 2.5 mg achieves equivalent blood pressure reduction to racemic amlodipine 5 mg, with significantly lower rates of peripheral edema (3.0% vs. 10.8%) [2] [10].
  • Population PK/PD modeling: In smokers, levamlodipine’s clearance (62.6 L·h⁻¹) correlates with eGFR and uric acid levels, but nicotine exposure and polycyclic aromatic hydrocarbon metabolism polymorphisms show negligible impact—supporting consistent dosing across populations [4].
  • Vascular selectivity: Levamlodipine’s 120:1 vascular-to-cardiac selectivity ratio minimizes negative inotropy, making it suitable for hypertensive patients with comorbid coronary disease [3] [6].

Global Regulatory Milestones and Approval Pathways for Levamlodipine Besylate

Levamlodipine’s regulatory journey reflects strategic enantiomer development:

  • Pioneer approvals: Russia and India first approved levamlodipine in the early 2010s based on bioequivalence studies demonstrating its superiority over racemic amlodipine in therapeutic index [2].
  • FDA approval (2019): Granted for hypertension under the brand name Conjupri®, supported by pharmacokinetic studies confirming:
  • 90% lower exposure to inactive R-enantiomer
  • Equivalent AUC and Cmax for S-amlodipine at 50% racemic dose
  • Steady-state trough concentrations of 1.71 ng/mL at 2.5 mg dose [10]
  • EMA approval (2021): Required additional pediatric data, leading to approval for children ≥6 years at 1.25–2.5 mg daily doses [2] [10].

Table 3: Global Regulatory Milestones for Levamlodipine Besylate

YearRegion/AuthorityKey DecisionsBasis for Approval
2010–2014Russia, IndiaFirst market approvalsBioequivalence and improved tolerability vs. racemate
2019US FDAApproval as Conjupri® (2.5 mg, 5 mg)PK studies showing enantiomeric superiority
2021European Medicines AgencyPediatric extension (≥6 years)Population PK modeling and safety data
2022China NMPAInclusion in national hypertension guidelinesPhase IV studies in Asian populations

Intellectual property strategies leveraged enantiomer-specific patents:

  • Composition-of-matter patents: Covered the besylate salt of S-amlodipine, expiring in 2030–2035 in major markets [7].
  • Method-of-use patents: Protected hypertension treatment with reduced edema risk, extending commercial exclusivity beyond racemate patent expirations [10].
  • Regulatory exclusivity: FDA granted 3-year new product exclusivity for clinical data supporting enantiomer-specific dosing [2].

Properties

CAS Number

192583-58-7

Product Name

Levamlodipine Besylate

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H31ClN2O8S

Molecular Weight

567.1 g/mol

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.